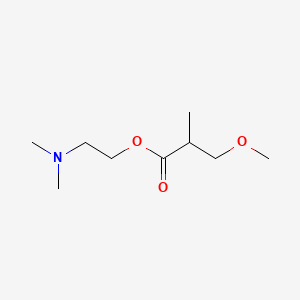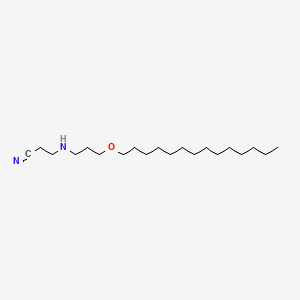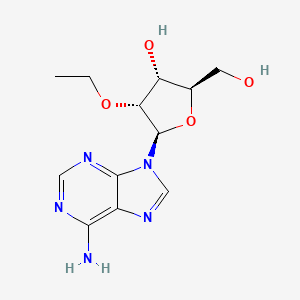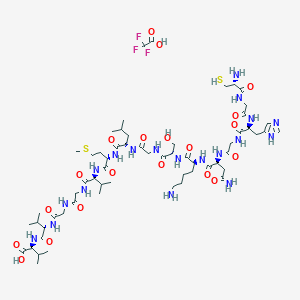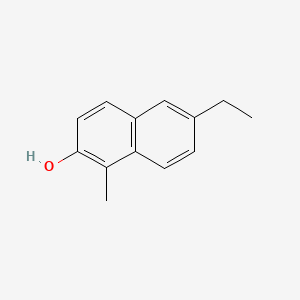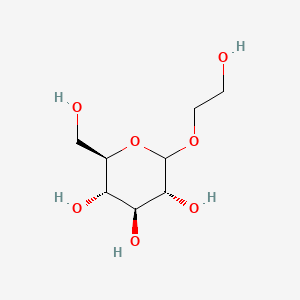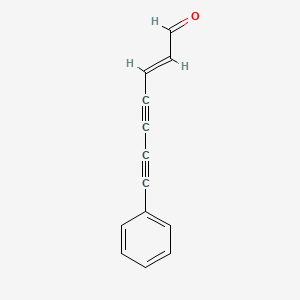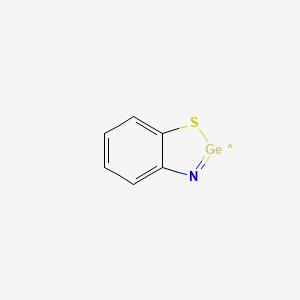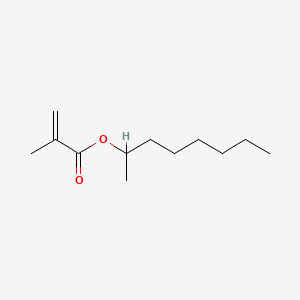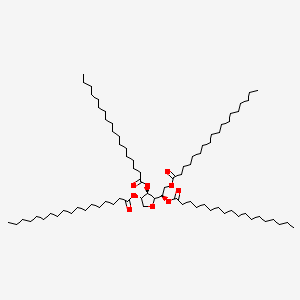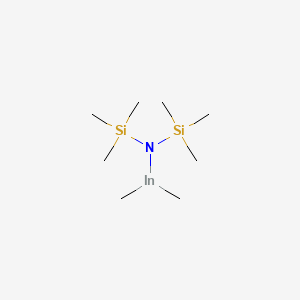
(Bis(trimethylsilyl)amine)dimethylindium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bis(trimethylsilyl)amine)dimethylindium is an organometallic compound with the molecular formula C8H24InNSi2. It is a derivative of indium and is characterized by the presence of two trimethylsilyl groups attached to an amine ligand, along with two methyl groups bonded to the indium atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(trimethylsilyl)amine)dimethylindium typically involves the reaction of trimethylsilyl chloride with ammonia to form bis(trimethylsilyl)amine, which is then reacted with dimethylindium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures the purity and yield of the compound. Solvents such as tetrahydrofuran or toluene are commonly used to dissolve the reactants and facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(Bis(trimethylsilyl)amine)dimethylindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: It can be reduced to form lower oxidation state indium compounds.
Substitution: The trimethylsilyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxides, while substitution reactions can produce a variety of indium complexes with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Bis(trimethylsilyl)amine)dimethylindium is used as a precursor for the synthesis of other indium-containing compounds. It is also employed in the study of organometallic reaction mechanisms and catalysis .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives may be explored for potential use in imaging and diagnostic tools due to the unique properties of indium .
Industry
In the industrial sector, this compound is used in the production of thin films and coatings through chemical vapor deposition techniques. These films have applications in electronics and materials science .
Mécanisme D'action
The mechanism by which (Bis(trimethylsilyl)amine)dimethylindium exerts its effects involves the interaction of the indium center with various substrates. The trimethylsilyl groups provide steric protection, allowing the indium atom to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: A related compound with similar structural features but without the indium center.
Dimethylindium chloride: Another indium-containing compound used in similar applications.
Uniqueness
(Bis(trimethylsilyl)amine)dimethylindium is unique due to the combination of trimethylsilyl groups and the indium center, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as catalysis and materials science .
Propriétés
Numéro CAS |
94265-92-6 |
|---|---|
Formule moléculaire |
C8H24InNSi2 |
Poids moléculaire |
305.27 g/mol |
Nom IUPAC |
[[dimethylindiganyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18NSi2.2CH3.In/c1-8(2,3)7-9(4,5)6;;;/h1-6H3;2*1H3;/q-1;;;+1 |
Clé InChI |
MBBMQRREOFACJV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)[In](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


